Methanesulfonic acid;1-(2-phenoxyphenyl)piperazine
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Overview
Description
Methanesulfonic acid;1-(2-phenoxyphenyl)piperazine is a compound that combines the properties of methanesulfonic acid and 1-(2-phenoxyphenyl)piperazine. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH3SO3H, known for its strong acidity and ability to dissolve a wide range of metal salts . 1-(2-phenoxyphenyl)piperazine is a piperazine derivative that has been studied for its potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid typically involves the oxidation of dimethylsulfide or dimethyldisulfide using oxidizing agents such as oxygen or nitric acid . For 1-(2-phenoxyphenyl)piperazine, the synthesis can involve the cyclization of 1,2-diamine derivatives with sulfonium salts or the Ugi reaction .
Industrial Production Methods: Methanesulfonic acid is produced industrially through the oxidation of dimethylsulfide or dimethyldisulfide. The process developed by BASF involves oxidizing dimethyldisulfide with nitric acid, which is then restored using atmospheric oxygen . The production of 1-(2-phenoxyphenyl)piperazine on an industrial scale would likely involve similar synthetic routes as those used in laboratory settings, but optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Methanesulfonic acid undergoes various chemical reactions, including acid-base reactions, esterification, and alkylation . It is a non-oxidizing acid, exhibiting high chemical stability against redox reactions and hydrolysis . 1-(2-phenoxyphenyl)piperazine can undergo substitution reactions, particularly at the piperazine ring .
Common Reagents and Conditions: Common reagents for reactions involving methanesulfonic acid include alcohols for esterification and alkyl halides for alkylation . For 1-(2-phenoxyphenyl)piperazine, reagents such as sulfonium salts and alkyl halides are commonly used .
Major Products Formed: The major products formed from reactions involving methanesulfonic acid include esters and alkylated compounds . For 1-(2-phenoxyphenyl)piperazine, the products depend on the specific substitution reactions carried out on the piperazine ring .
Scientific Research Applications
Methanesulfonic acid is extensively utilized as a Brønsted acid catalyst for esterification or alkylation reactions and is employed in biodiesel production . It is also used in electrochemical applications, such as the electrodeposition of tin-lead solder for electronic applications and the high-speed plating of tin on steel plates for food cans . Additionally, methanesulfonic acid is explored in lithium-ion battery recycling flowsheets and other applications in metal recovery and refining .
1-(2-phenoxyphenyl)piperazine has been studied for its potential pharmacological properties, including its use as an anti-tubercular agent . It has shown significant activity against Mycobacterium tuberculosis and is being evaluated for its cytotoxicity on human cells .
Mechanism of Action
Methanesulfonic acid exerts its effects primarily through its strong acidity, which allows it to act as a catalyst in various chemical reactions . It can dissolve a wide range of metal salts and is used in applications where metal sulfates cannot be used due to poor solubility .
The mechanism of action of 1-(2-phenoxyphenyl)piperazine involves its interaction with molecular targets such as enzymes or receptors in biological systems . The specific pathways involved depend on the pharmacological application being studied.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to methanesulfonic acid include other alkylsulfonic acids such as ethylsulfonic acid and propylsulfonic acid . For 1-(2-phenoxyphenyl)piperazine, similar compounds include other piperazine derivatives such as N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide and N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide .
Uniqueness: Methanesulfonic acid is unique due to its strong acidity, high solubility of its metal salts, and high electrochemical stability . 1-(2-phenoxyphenyl)piperazine is unique due to its potential pharmacological properties and its activity against Mycobacterium tuberculosis .
Properties
CAS No. |
62755-65-1 |
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Molecular Formula |
C17H22N2O4S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
methanesulfonic acid;1-(2-phenoxyphenyl)piperazine |
InChI |
InChI=1S/C16H18N2O.CH4O3S/c1-2-6-14(7-3-1)19-16-9-5-4-8-15(16)18-12-10-17-11-13-18;1-5(2,3)4/h1-9,17H,10-13H2;1H3,(H,2,3,4) |
InChI Key |
IBRWKIXVQLGNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CCN1)C2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
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